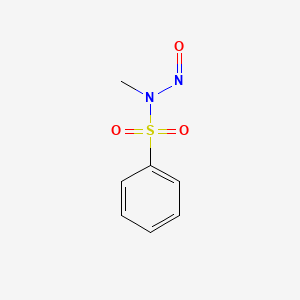
n-Methyl-n-nitrosobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-n-nitrosobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O3S. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is particularly interesting due to its biological activity and its role as a nitric oxide donor, which has implications in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-nitrosobenzenesulfonamide typically involves the nitrosation of n-methylbenzenesulfonamide. This can be achieved by reacting n-methylbenzenesulfonamide with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the decomposition of the nitrosating agent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle larger volumes of reactants. The use of automated systems ensures precise control over temperature, pH, and reaction time, which are critical for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-n-nitrosobenzenesulfonamide undergoes several types of chemical reactions, including:
Nitroso Group Transfer: This compound can transfer its nitroso group to primary and secondary amines.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nitroso Group Transfer: Common reagents include primary and secondary amines.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
Nitroso Group Transfer: The major products are the corresponding nitrosamines.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfonamide group.
Applications De Recherche Scientifique
n-Methyl-n-nitrosobenzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of n-Methyl-n-nitrosobenzenesulfonamide involves the release of nitric oxide (NO). The nitroso group in the compound can be transferred to other molecules or can decompose to release NO. This nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP, which mediates many of the biological effects of NO, such as vasodilation and inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Nitrosodimethylamine: Another nitrosamine with similar nitrosation properties but different biological activities.
n-Nitrosodiethylamine: Similar in structure but with ethyl groups instead of methyl groups, leading to different reactivity and biological effects.
n-Nitrosomorpholine: Contains a morpholine ring, which significantly alters its chemical and biological properties.
Uniqueness
n-Methyl-n-nitrosobenzenesulfonamide is unique due to its sulfonamide group, which provides additional sites for chemical reactions and influences its solubility and stability. Its ability to release nitric oxide in a controlled manner makes it particularly valuable in both research and therapeutic contexts .
Propriétés
Numéro CAS |
86351-34-0 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c1-9(8-10)13(11,12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
UGUJGQMBCAWTEP-UHFFFAOYSA-N |
SMILES canonique |
CN(N=O)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
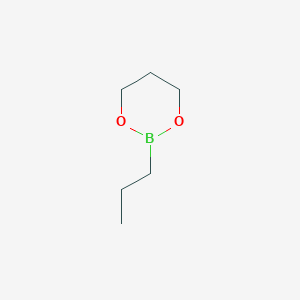
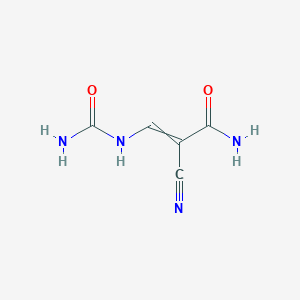
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
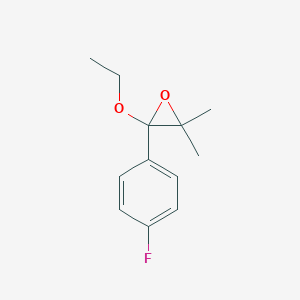
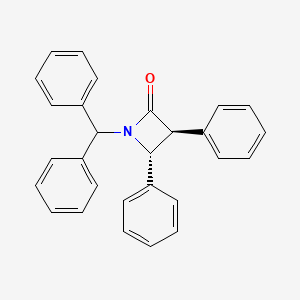


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
